An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the thieno[2,3-d]pyrimidine scaffold, a known bioisostere of purine, it presents a valuable framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine, outlines detailed experimental protocols for their determination, and explores its potential biological significance through the visualization of relevant signaling pathways. All quantitative data are summarized for clarity, and experimental methodologies are described to ensure reproducibility.
Physicochemical Properties
The physicochemical characteristics of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂S | [1] |
| Molecular Weight | 198.67 g/mol | [1] |
| Melting Point | 93-95 °C | |
| Boiling Point | 311.1 °C at 760 mmHg | [2] |
| Density | 1.377 g/cm³ | [2] |
| Refractive Index | 1.657 | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Chloroform; Insoluble in water. | |
| Predicted pKa | Data not available | |
| Predicted logP | Data not available |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental protocols for key parameters.
Determination of Melting Point
The melting point of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine can be determined using the capillary method.
Apparatus:
-
Melting point apparatus (e.g., Stuart SMP10)
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Capillary tubes (sealed at one end)
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Spatula
-
Mortar and pestle
Procedure:
-
Ensure the compound is pure and dry. If necessary, recrystallize from a suitable solvent and dry under vacuum.
-
Grind the crystalline solid into a fine powder using a mortar and pestle.
-
Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The melting point is reported as this range.
Determination of Solubility
The solubility of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine in various solvents can be determined using the shake-flask method.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, DMSO, chloroform) in a vial.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy.
-
The solubility is expressed in units such as mg/mL or mol/L.
Determination of pKa (Potentiometric Titration)
The acid dissociation constant (pKa) of ionizable groups in the molecule can be determined by potentiometric titration.
Apparatus:
-
pH meter with a suitable electrode
-
Autotitrator or a burette
-
Stirring plate and stir bar
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Prepare a solution of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if the compound has low aqueous solubility).
-
Place the solution in a beaker with a stir bar and immerse the pH electrode.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Determination of logP (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water provides a measure of the lipophilicity of a compound.
Apparatus:
-
Separatory funnels or vials with screw caps
-
Mechanical shaker
-
Centrifuge
-
Analytical instrumentation for concentration determination (e.g., HPLC, UV-Vis)
Procedure:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together and then separating the layers.
-
Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the other phase (e.g., if the stock is in n-octanol, add it to water).
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully sample each phase and determine the concentration of the compound in both the n-octanol and water layers using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm of the partition coefficient.
Synthesis Overview
The synthesis of 4-Chloro-6-ethylthieno[2,3-d]pyrimidine typically starts from a substituted 2-aminothiophene derivative. A common synthetic route involves the cyclization of a 2-aminothiophene-3-carboxylate with a suitable one-carbon synthon to form the pyrimidine ring, followed by chlorination.
Caption: General synthetic workflow for 4-Chloro-6-ethylthieno[2,3-d]pyrimidine.
Potential Biological Activity and Signaling Pathways
Thieno[2,3-d]pyrimidine derivatives are recognized for their diverse biological activities, often acting as inhibitors of key enzymes in cellular signaling pathways, particularly those involved in cancer progression.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[3] Inhibition of VEGFR-2 signaling is a well-established anti-cancer strategy. Thieno[2,3-d]pyrimidines have been identified as potential VEGFR-2 inhibitors.
Caption: Potential inhibition of the VEGFR-2 signaling pathway.
Interference with Folate-Mediated One-Carbon Metabolism
Folate-mediated one-carbon metabolism is a critical network of pathways essential for the synthesis of nucleotides (the building blocks of DNA and RNA) and for methylation reactions that regulate gene expression.[4][5] This metabolic network is often upregulated in cancer cells to support their rapid proliferation. Certain antifolate drugs that target this pathway are effective cancer chemotherapeutics. Thieno[2,3-d]pyrimidines have been investigated as antifolates that can inhibit key enzymes in this pathway.
Caption: Potential interference with folate-mediated one-carbon metabolism.
Conclusion
4-Chloro-6-ethylthieno[2,3-d]pyrimidine is a molecule with significant potential in the field of drug discovery. Its physicochemical properties, while not fully elucidated, suggest it is a lead candidate for further investigation. The experimental protocols provided herein offer a framework for the comprehensive characterization of this and similar compounds. The potential for this class of molecules to interact with key cancer-related signaling pathways, such as VEGFR-2 and one-carbon metabolism, underscores the importance of continued research into its biological activities. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the development of novel thienopyrimidine-based therapeutics.
References
- 1. scbt.com [scbt.com]
- 2. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. Folate Mediated One Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Folate-mediated one-carbon metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
